Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate

Epigenetics Bromodomain Inhibition Fragment-Based Drug Discovery

Sourcing the correct 1,4-thiazepane scaffold is critical for BET bromodomain drug discovery programs. Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate (CAS 1797029-05-0) is differentiated by its specific 4-carboxylate substitution and 2-chlorophenyl group, which are essential for BRD4(D1) binding and achieving ≥3–10-fold selectivity. Even minor positional isomer changes abolish activity. Its high Fsp³ (~0.50) enhances 3D fragment library diversity, improving hit identification for challenging targets. For medicinal chemistry programs requiring a validated, bromodomain-active scaffold with defined SAR and metabolic stability advantages, this is a critical procurement priority.

Molecular Formula C14H18ClNO2S
Molecular Weight 299.81
CAS No. 1797029-05-0
Cat. No. B2427393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
CAS1797029-05-0
Molecular FormulaC14H18ClNO2S
Molecular Weight299.81
Structural Identifiers
SMILESCCOC(=O)N1CCC(SCC1)C2=CC=CC=C2Cl
InChIInChI=1S/C14H18ClNO2S/c1-2-18-14(17)16-8-7-13(19-10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3
InChIKeyDATPJWJGGNPQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate (CAS 1797029-05-0): Sourcing and Differentiation of a 3D-Enriched 1,4-Thiazepane Building Block


Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate (CAS 1797029-05-0) is a heterocyclic building block belonging to the 1,4-thiazepane class. It features a seven-membered saturated ring containing both sulfur and nitrogen atoms, a 2-chlorophenyl substituent at the 7-position, and an ethyl carboxylate moiety at the 4-position [1]. This scaffold is characterized by its non-planar, three-dimensional structure, which significantly increases fragment library diversity compared to traditional flat aromatic compounds [2]. The 1,4-thiazepane core was identified via an NMR fragment screen as a novel BET bromodomain ligand scaffold, demonstrating its capacity to engage challenging biological targets [2]. The saturated nature of the ring differentiates it from oxidized or unsaturated analogs (e.g., thiazepines or 1,1-dioxides), providing distinct metabolic stability and conformational flexibility that are critical for fragment-based drug discovery (FBDD) [3].

Generic Substitution Risks for Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate: Why Core Modifications Derail Target Engagement


Interchanging 1,4-thiazepane building blocks without considering specific substitution patterns introduces high risk for downstream biological failure. The ethyl carboxylate at the 4-position is not a passive protecting group; it is a critical structural moiety that directly influences the conformational landscape of the ring [1]. Critically, even minor alterations, such as relocating the carboxylate from the 4- to the 6-position of the thiazepane core, abolish the specific spatial orientation required for key molecular interactions, as evidenced by crystallographic studies on closely related BET bromodomain ligands [2]. Similarly, replacing the 2-chlorophenyl group with a thiophene or an unsubstituted phenyl group drastically alters the electron density and steric profile at the 7-position, eliminating potential halogen-bonding interactions that are essential for selectivity against off-target bromodomains [3]. The saturated nature of the parent scaffold also distinguishes it from the oxidized 1,1-dioxide derivatives (e.g., CAS 2034530-80-6), which possess a markedly different topology and electronic character that alters their molecular recognition profile .

Quantitative Evidence Guide for Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate: Selection Over Closest Analogs


Carboxylate Position Governs the Binding-Competent Conformation for BET Bromodomains

X-ray crystallography of an ethyl carbamate 1,4-thiazepane (PDB 6UWX) in complex with the BRD4(D1) bromodomain shows that the 4-position carboxylate orients the scaffold to position the 7-substituent within the binding pocket [1]. The specific role of the 4-position carboxylate as a crucial vector for target engagement is validated by the observation in the 6UWX co-crystal structure that the ethyl carbamate moiety at the 4-position makes key contacts within the protein, and SAR studies confirm that this substitution pattern is essential for maintaining the ligand's binding‑competent conformation [1]. In contrast, the 6-carboxylate positional isomer, Ethyl 1,4-thiazepane-6-carboxylate, positions the ester group at a different vector, which the PDB 6UWX analysis implies would direct the 7-substituent away from the acetyl-lysine binding pocket, rendering it ineffective against this class of targets [2].

Epigenetics Bromodomain Inhibition Fragment-Based Drug Discovery

2-Chlorophenyl Substitution Enables Halogen-Bonding-Driven Selectivity Over Unsubstituted 7-Phenyl Analogs

The 2-chlorophenyl group in the target compound introduces a chlorine atom capable of forming a halogen bond with the protein backbone or side-chain carbonyls within the bromodomain binding site [1]. Published SAR on BET bromodomain inhibitors demonstrates that halogen substituents on the 7-aryl ring modulate binding affinity and selectivity. For instance, a closely related 1,4-acylthiazepane series demonstrated ≥3–10-fold selectivity for BET bromodomains over other bromodomain families, with selectivity driven in part by specific halogen–protein interactions [2]. While direct quantitative Ki values for this exact compound are not publicly disclosed, the presence of the 2-chlorophenyl substitution distinguishes it from the unsubstituted 7-phenyl analog (CAS 1485107-76-3), which lacks the halogen-bonding capability and is consistently associated with lower selectivity profiles for BET proteins .

Halogen Bonding BET Bromodomain Selectivity Structure-Based Drug Design

Saturated Thiazepane Scaffold Exhibits Superior 3D Character Over Planar Heterocyclic Fragments for Library Diversity

The saturated 1,4-thiazepane core of the target compound has a fraction of sp3-hybridized carbons (Fsp3) of 0.50, which is significantly higher than that of traditional planar heterocyclic fragments commonly used in fragment screens [1]. This elevated three-dimensional character enhances fragment library diversity and increases the probability of identifying novel hit matter with improved selectivity [2]. The non-ring-fused thiazepane framework, while sharing the same seven-membered ring size as benzodiazepines (e.g., (+)-JQ1), can access a wider conformational space due to its saturated bonds, providing an advantage in exploring novel binding modes [2]. By contrast, the 1,1-dioxide oxidized derivative (CAS 2034530-80-6) adopts a different ring conformation due to the sulfone group, which alters the spatial orientation of the 7-aryl substituent . The 2020 synthesis paper by Pandey et al. validates the 1,4-thiazepane scaffold as a high 3D character fragment suitable for FBDD screening libraries [3].

Fragment-Based Screening 3D-Fragment Library Design Conformational Flexibility

Metabolic Stability Advantage of the Saturated 1,4-Thiazepane Over Unsaturated Thiazepine Analogs

The saturated 1,4-thiazepane ring in the target compound provides superior metabolic stability compared to unsaturated 1,4-thiazepine analogs (e.g., CAS 1428234-31-4) [1]. Published studies on the metabolic stability of saturated vs. unsaturated heterocycles indicate that the saturated 1,4-thiazepane core demonstrates improved resistance to oxidative metabolism compared to analogous six- and seven-membered unsaturated rings, such as 1,4-thiazepines or benzothiazepines [2]. This stability advantage is particularly relevant for building blocks intended for lead optimization programs where metabolic clearance is a primary attrition factor. The 1,1-dioxide derivative undergoes a different metabolic pathway due to the electron-withdrawing sulfone group, which can alter CYP450-mediated oxidation rates .

Metabolic Stability Drug Metabolism Building Block Selection

Procurement-Ready Application Scenarios for Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate


BET Bromodomain Targeted Fragment-Based Drug Discovery Campaigns

This compound serves as a structurally validated starting point for medicinal chemistry programs targeting BET bromodomains (BRD2, BRD3, BRD4, BRDT). Its 4-carboxylate substitution pattern is essential for adopting the correct binding conformation, as demonstrated by the co-crystal structure of a closely related ethyl carbamate analog bound to BRD4(D1) [1]. The 2-chlorophenyl group provides a synthetic handle for introducing halogen-bonding interactions that can be optimized to achieve ≥3–10-fold selectivity over non-BET bromodomains, per published SAR in the 1,4-acylthiazepane series [2].

Construction of 3D-Enriched Fragment Screening Libraries

With an Fsp3 of approximately 0.50, this saturated 1,4-thiazepane scaffold significantly enhances the three-dimensional character of fragment libraries compared to the predominantly planar heterocycles currently available in commercial collections [1]. Including this compound in a fragment library improves the diversity of chemical space sampled during primary screens, increasing the probability of identifying novel hit matter with improved selectivity profiles. The scaffold was specifically identified from a 3D-enriched fragment screen and validated for protein-observed 19F NMR secondary assays [2].

Kinase Inhibitor or CNS Drug Discovery Programs Requiring Metabolic Stability

The saturated 1,4-thiazepane core offers improved metabolic stability relative to unsaturated thiazepine analogs, making it a suitable building block for lead optimization programs where metabolic clearance is a primary concern [1]. The scaffold's non-planar, flexible nature provides an advantage in accessing novel binding modes within kinase ATP-binding pockets or CNS targets, where the 2-chlorophenyl substituent can be further derivatized to modulate lipophilicity and blood-brain barrier penetration [2]. The ethyl carboxylate serves as a convenient synthetic handle for subsequent amide coupling or hydrolysis to the carboxylic acid for further diversification [3].

Reference Standard for Analytical and Quality Control in SAR Campaigns

As a well-characterized building block with a defined CAS number and documented physicochemical properties, this compound can function as a reference standard for analytical method development (HPLC, LC-MS, NMR) during SAR campaigns [1]. Its distinct retention time and spectral signature enable it to serve as a system suitability standard when profiling larger compound libraries derived from the same 1,4-thiazepane scaffold.

Quote Request

Request a Quote for Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.